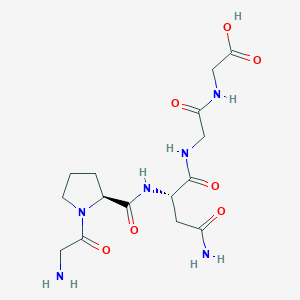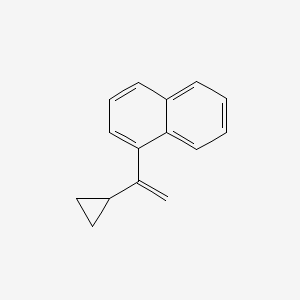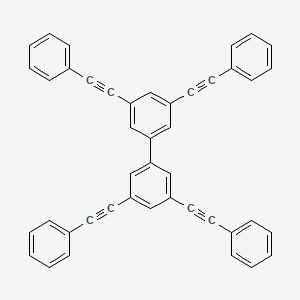
3,3',5,5'-Tetrakis(phenylethynyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple phenylethynyl groups attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 3,3’,5,5’-tetrabromo-1,1’-biphenyl with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding phenylethyl derivatives.
Substitution: The phenylethynyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as halogenation using bromine or nucleophilic substitution using sodium amide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce phenylethyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Molecular Architecture: Serves as a building block for the construction of complex molecular structures in supramolecular chemistry.
Catalysis: Investigated for its potential use as a ligand in catalytic reactions.
Wirkmechanismus
The mechanism by which 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl exerts its effects is primarily related to its electronic structure The phenylethynyl groups contribute to the conjugation and electron delocalization within the molecule, enhancing its electronic properties This makes it suitable for applications in organic electronics and materials science
Vergleich Mit ähnlichen Verbindungen
- 3,3’,5,5’-Tetrakis(1-methylethyl)biphenyl-4,4’-diol
- 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene
- 3,3’,5,5’-Tetrakis(benzimidazol-2-yl)biphenyl
Comparison: 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl is unique due to its multiple phenylethynyl groups, which provide enhanced conjugation and electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring high electronic conductivity and stability.
Eigenschaften
CAS-Nummer |
478070-32-5 |
|---|---|
Molekularformel |
C44H26 |
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
1-[3,5-bis(2-phenylethynyl)phenyl]-3,5-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C44H26/c1-5-13-35(14-6-1)21-25-39-29-40(26-22-36-15-7-2-8-16-36)32-43(31-39)44-33-41(27-23-37-17-9-3-10-18-37)30-42(34-44)28-24-38-19-11-4-12-20-38/h1-20,29-34H |
InChI-Schlüssel |
MCMAWMOESDGLBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C3=CC(=CC(=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)C#CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
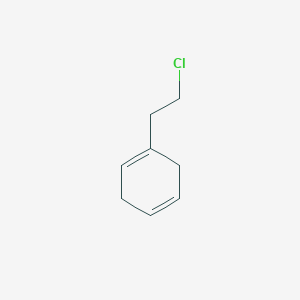
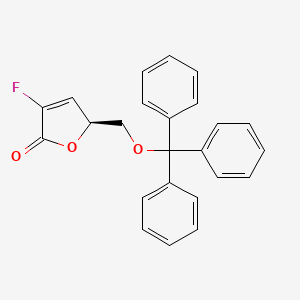
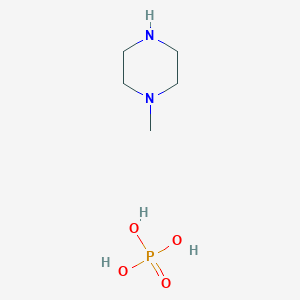

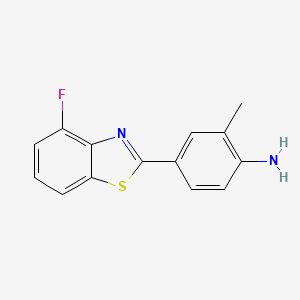
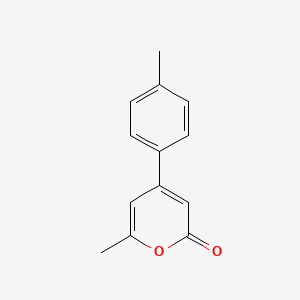
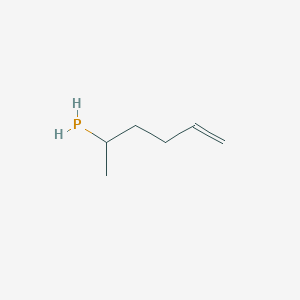
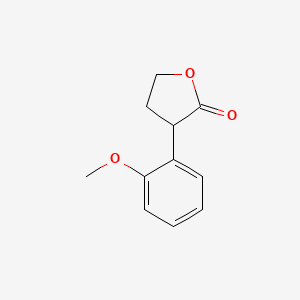
![4-[(benzyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B14248021.png)
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
